molecular formula C₁₅H₂₁F₃N₂O₂ B1140952 Fluvoxamine, (Z)- CAS No. 917096-37-8

Fluvoxamine, (Z)-

Numéro de catalogue: B1140952
Numéro CAS: 917096-37-8
Poids moléculaire: 318.33
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Established Psychiatric Applications

Fluvoxamine is primarily indicated for the treatment of:

  • Obsessive-Compulsive Disorder (OCD) : Fluvoxamine is recognized as an effective treatment for OCD, helping to alleviate symptoms of obsessions and compulsions. Clinical trials have demonstrated its efficacy over various durations and patient demographics, including both adults and children .
  • Social Anxiety Disorder : Research indicates that fluvoxamine can significantly reduce anxiety symptoms in patients with social phobia. A study involving 92 patients showed a marked improvement in social anxiety symptoms after 12 weeks of treatment .
  • Depression : While not the primary indication, fluvoxamine has also been used to manage depressive disorders due to its serotonin-modulating effects .

Emerging Applications in COVID-19 Treatment

Recent studies have investigated fluvoxamine's potential role in treating COVID-19, particularly due to its immunomodulatory properties:

  • Mechanism of Action : Fluvoxamine acts as an agonist for the sigma-1 receptor, which plays a crucial role in modulating inflammation and neuroprotection. This mechanism may help mitigate the inflammatory responses associated with severe COVID-19 cases .
  • Clinical Trials : Several randomized controlled trials have been conducted to assess fluvoxamine's efficacy in COVID-19 patients:
    • A notable study involving 741 high-risk patients found that those treated with fluvoxamine showed a significant reduction in emergency room visits and hospitalizations compared to a placebo group .
    • However, some trials have reported mixed results, indicating no significant difference in clinical outcomes between fluvoxamine and placebo groups .

Mechanisms Underlying Efficacy

Fluvoxamine's therapeutic effects can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : By blocking the reuptake of serotonin, fluvoxamine enhances serotonergic activity, which is beneficial in treating mood disorders .
  • Anti-inflammatory Properties : Fluvoxamine has been shown to reduce platelet aggregation and mast cell degranulation, potentially regulating cytokine storms associated with severe infections like COVID-19 .
  • Neuroprotective Effects : The activation of sigma-1 receptors may confer neuroprotective benefits during systemic inflammation, suggesting a dual role in treating both psychiatric conditions and inflammatory diseases .

Case Studies and Clinical Evidence

StudyPopulationInterventionOutcomes
Reis et al. (2022)High-risk COVID-19 patientsFluvoxamine 100 mg twice daily for 10 daysReduced emergency room visits compared to placebo
Seo et al. (2022)Mild/moderate COVID-19 patientsFluvoxamine 50 mg on day 1, then 100 mg twice dailyNo significant difference in clinical deterioration
Bramante et al. (2022)COVID-19 patientsFluvoxamine 50 mg twice daily for 14 daysNo prevention of hospitalization or death
McCarthy et al. (2023)Outpatients with mild/moderate COVID-19Fluvoxamine 50 mg twice daily for 10 daysNo significant difference in recovery time compared to placebo

Mécanisme D'action

Target of Action

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin reuptake transporter (SERT) . It also acts as a high-affinity agonist for the endoplasmic sigma-1 receptor found in brain tissue . These targets play a crucial role in regulating mood and behavior.

Mode of Action

Fluvoxamine blocks the reuptake of serotonin at the SERT of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This inhibition increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . As an agonist of the sigma-1 receptor, fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of 15 hours . Less than 4% of the parent drug is found in urine . The specific cytochrome isozymes involved in the hepatic elimination of the drug are undefined . Fluvoxamine has prominent affinity for the CYP1A2 isozyme, lesser affinity for the CYP3A4 and CYP2C isozymes, and minimal affinity for CYP2D6 .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice . It also potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .

Action Environment

Environmental factors such as social isolation and acute environmental change can influence the action of fluvoxamine . For instance, social isolation suppressed the increase of BH4 levels and DA turnover elicited by novelty stress, which fluvoxamine could suppress .

Analyse Biochimique

Biochemical Properties

Fluvoxamine, (Z)-, interacts with various enzymes and proteins in the body. It has been shown to have a high affinity for the serotonin transporter, which it binds to and inhibits, leading to an increase in extracellular serotonin levels .

Cellular Effects

Fluvoxamine, (Z)-, influences cell function by modulating the activity of the serotonin transporter. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fluvoxamine, (Z)-, exerts its effects by binding to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin levels . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluvoxamine, (Z)-, can change over time. For example, it has been shown to have a long half-life, indicating that it remains active in the body for an extended period .

Dosage Effects in Animal Models

In animal models, the effects of Fluvoxamine, (Z)-, can vary with different dosages. For example, at low doses, it primarily acts as a serotonin reuptake inhibitor, while at higher doses, it may also inhibit the reuptake of other neurotransmitters .

Metabolic Pathways

Fluvoxamine, (Z)-, is involved in various metabolic pathways. It is primarily metabolized by the liver, with the CYP2D6 enzyme playing a significant role in its metabolism .

Transport and Distribution

Fluvoxamine, (Z)-, is distributed throughout the body after oral administration. It is highly protein-bound, which can affect its distribution within the body .

Subcellular Localization

The subcellular localization of Fluvoxamine, (Z)-, is primarily in the extracellular space due to its function as a reuptake inhibitor . It binds to the serotonin transporter on the cell membrane, inhibiting the reuptake of serotonin and increasing its extracellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of fluvoxamine maleate involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials. The reaction is carried out in n-butanol as a solvent, with an alkali present to facilitate the substitution reaction. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .

Industrial Production Methods: Industrial production of fluvoxamine maleate follows a one-pot process, which is efficient and yields high-purity products. This method involves the oximation of 5-methoxy-4-trifluorobenzyl pentanone with hydroxylamine hydrochloride, followed by a reaction with propylene oxide. The product is then purified through column chromatography and further refined using methanesulfonic acid and ammonia gas .

Analyse Des Réactions Chimiques

Types of Reactions: Fluvoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various metabolites, which are excreted primarily as inactive compounds .

Comparaison Avec Des Composés Similaires

  • Citalopram
  • Escitalopram
  • Fluoxetine
  • Paroxetine
  • Sertraline

Fluvoxamine’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Activité Biologique

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. Recent research has expanded its potential applications, particularly in neuroprotection and anti-inflammatory pathways, as well as its role in managing conditions such as COVID-19. This article reviews the biological activity of fluvoxamine, focusing on its mechanisms of action, effects on various biological systems, and recent clinical findings.

Fluvoxamine's primary mechanism involves the inhibition of serotonin reuptake in the brain, which increases serotonin levels in the synaptic cleft. This action contributes to its antidepressant effects. Additionally, fluvoxamine has been shown to modulate other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), which may enhance its therapeutic efficacy in various neurological conditions.

Neuroprotective Effects:

  • Oligodendrogenesis: Fluvoxamine stimulates the proliferation and differentiation of neural stem cells (NSCs) into oligodendrocytes, which are crucial for myelin production in the central nervous system. Studies indicate that fluvoxamine enhances mRNA expression of key transcription factors such as Notch1 and Hes1, promoting NSC viability and differentiation at nanomolar concentrations .
  • Energy Metabolism Modulation: Research has shown that fluvoxamine affects the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in rat brains. Notably, prolonged administration decreased citrate synthase activity but increased succinate dehydrogenase activity, suggesting a complex interaction with cellular energy metabolism .

COVID-19 Treatment

Fluvoxamine has garnered attention as a potential treatment for COVID-19 due to its anti-inflammatory properties. Several studies have investigated its efficacy:

  • TOGETHER Study: A randomized controlled trial involving high-risk patients showed that fluvoxamine (100 mg twice daily for 10 days) significantly reduced the incidence of hospitalization compared to placebo (0/65 vs. 6/48) .
  • ACTIV-6 Trial: In this larger study, fluvoxamine did not show a significant difference in time to recovery compared to placebo among outpatients with mild to moderate COVID-19 . However, it did demonstrate a trend towards reduced clinical deterioration.

Case Studies

  • Neuroprotective Effects in Multiple Sclerosis Models: In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, fluvoxamine treatment led to decreased clinical scores and altered cytokine profiles, indicating potential benefits in neuroinflammatory conditions .
  • Impact on Energy Metabolism: A study involving Wistar rats demonstrated that fluvoxamine administration altered energy metabolism enzyme activities across various brain regions, highlighting its potential effects on brain function and metabolism during chronic treatment .

Summary of Findings

StudyDosagePopulationKey Findings
Seftel & Boulware (2023)100 mg twice daily for 10 daysCOVID-19 patientsReduced hospitalization rates compared to placebo
Reis et al. (2023)50 mg twice daily for 14 daysCOVID-19 patientsNo significant difference in clinical outcomes compared to placebo
Oligodendrogenesis Study0.1 - 500 nMNeural Stem CellsEnhanced NSC viability and differentiation into oligodendrocytes at low concentrations
Energy Metabolism Study10, 30, 60 mg/kg for 14 daysWistar ratsAltered enzyme activities indicative of metabolic modulation

Propriétés

IUPAC Name

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237496
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89035-92-7
Record name Fluvoxamine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.